4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Synthesis and Metal Complex Formation : A study by Şekerci (2000) discussed the synthesis of 4-(2, 4-Diaminobutyl)-2-phenyl-1, 3-dioxolane, starting from 4-chloromethyl-2-phenyl-1, 3-dioxolane. This compound was used to prepare complexes with Co(II), Ni(II), and Cu(II) salts, offering insights into the structural properties of these complexes (Şekerci, 2000).
Reactions with Phenols : Rokicki, Pawlicki, and Kuran (1985) investigated the reaction of 4-chloromethyl-1,3-dioxolan-2one with phenols. This study explored a new route to polyols and cyclic carbonates, significant for chemical synthesis and potential industrial applications (Rokicki et al., 1985).
Spectroscopic and Acoustic Studies : Pethrick et al. (1969) conducted spectroscopic and acoustic studies on 1,3-dioxolan-2-one and its derivatives, including 4-chloromethyl derivatives. These studies helped in understanding the molecular structure and behavior of these compounds (Pethrick et al., 1969).
Polymerization Studies : Bailey, Wu, and Ni (1982) explored the free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane, a process important for producing certain types of polyesters. This research is crucial for understanding the polymerization behavior of dioxolane derivatives (Bailey et al., 1982).
Oxidation Reactions : Akbalina et al. (2002) studied the oxidation of various 1,3-dioxacycloalkanes, including 2-phenyl-4-chloromethyl-1,3-dioxolane. This research contributes to the understanding of oxidation mechanisms in these types of compounds (Akbalina et al., 2002).
Fungicidal and Plant Growth Activity : Fu Shi-kai (2003) synthesized a compound involving 4-chloromethyl-1,3-dioxolane, which exhibited strong fungicidal activity and some plant growth activity. Such findings are valuable for agricultural chemistry (Fu Shi-kai, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWNIQRFXNTDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984587 | |
Record name | 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66089-98-3 | |
Record name | NSC44534 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.